![molecular formula C11H18ClN5 B15113941 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15113941.png)
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Various nucleophiles and electrophiles under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced pyrazole derivatives .
Scientific Research Applications
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine .
Uniqueness
1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-8-10(6-14-16)12-7-11-4-5-13-15(11)3;/h4-6,8-9,12H,7H2,1-3H3;1H |
InChI Key |
KGAROXWNJUGHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
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